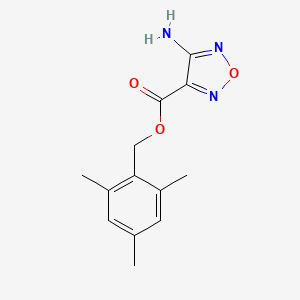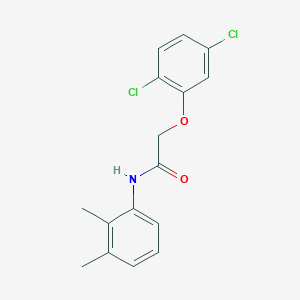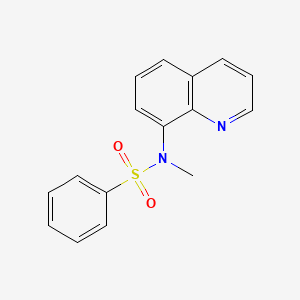![molecular formula C22H26N4O2 B5579614 2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)
2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diazaspiro compounds typically involves intricate organic synthesis routes, leveraging the reactivity of specific functional groups to form the spirocyclic backbone. For instance, the construction of a related spiropiperidine motif was achieved via a one-step formation from N-benzyl-4-piperidone and amino acid amides on solid support, indicating the potential synthesis pathway for similar compounds (Feliu et al., 2004). Moreover, the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-diene derivatives, through cycloaddition reactions, underscores the synthetic versatility and the potential methods applicable for the target compound's synthesis (Farag et al., 2008).
Molecular Structure Analysis
The molecular and crystal structures of similar compounds have been elucidated through techniques such as X-ray crystallography, highlighting the spirocyclic nature and the distinct stereochemistry involved. For example, the structural determination of related compounds showcases the complexity and the precise arrangement of atoms within the spiro framework, which is crucial for understanding the reactivity and properties of the target compound (Quadrelli et al., 2011).
Wissenschaftliche Forschungsanwendungen
NK2 Receptor Antagonism
2-Benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one, along with similar compounds, demonstrates significant NK2 receptor antagonism. This activity has been highlighted in studies using guinea pig trachea and anesthetized guinea pigs, where these compounds inhibited bronchoconstriction induced by NK2 receptor agonists. They show high selectivity for NK2 receptors over NK1, suggesting potential applications in respiratory conditions where NK2 receptor activity plays a role (Smith et al., 1995).
Synthesis and Structural Applications
This compound is part of a broader class of diazaspirodecanone derivatives, which have been synthesized through various methods, such as oxidative cyclization. These synthetic routes and the resulting structures are of significant interest in organic chemistry, contributing to the development of novel chemical entities with potential pharmacological applications (Martin‐Lopez & Bermejo, 1998).
Antihypertensive Potential
Certain diazaspiro[4.5]decan-3-one derivatives have been investigated for their antihypertensive properties. Research in this area mainly focuses on the modification of these compounds to enhance their activity and selectivity towards specific receptors implicated in blood pressure regulation (Caroon et al., 1981).
Cyclization Reactions and Novel Compound Synthesis
The compound is also notable for its role in various cyclization reactions. These reactions lead to the creation of new bi-heterocyclic systems, contributing significantly to the field of medicinal chemistry and drug design. Such synthetic strategies are crucial for developing new therapeutic agents (De Crescentini et al., 2016).
CCR4 Antagonism and Endocytosis Induction
Some 2,8-diazaspiro[4.5]decan-8-yl derivatives have shown potent CCR4 antagonism, binding to extracellular allosteric sites. Notably, these compounds can induce endocytosis of CCR4, a property not commonly observed with small molecule antagonists of chemokine receptors. This feature may be relevant in developing therapies for conditions involving CCR4-mediated pathways (Shukla et al., 2016).
Eigenschaften
IUPAC Name |
2-benzyl-8-(5-cyclopropyl-1H-pyrazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c27-20-13-22(15-26(20)14-16-4-2-1-3-5-16)8-10-25(11-9-22)21(28)19-12-18(23-24-19)17-6-7-17/h1-5,12,17H,6-11,13-15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIOKEQMNOQLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)N3CCC4(CC3)CC(=O)N(C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)
![[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol](/img/structure/B5579544.png)
![ethyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5579546.png)







![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)